3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
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Overview
Description
3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-b]pyridine core
Mechanism of Action
Target of Action
The primary targets of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the bromination of pyrrolo[3,4-b]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It can be used in the development of novel materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Similar in structure but with a benzyl group instead of a bromine atom.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Another brominated pyrrolo[3,2-b]pyridine derivative.
Uniqueness
3-Bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVZJHZGDCIYBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744766 |
Source
|
Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-61-7 |
Source
|
Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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